molecular formula C14H12N2O B3116389 2-phenyl-7,8-dihydroquinazolin-5(6H)-one CAS No. 21599-31-5

2-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B3116389
CAS RN: 21599-31-5
M. Wt: 224.26 g/mol
InChI Key: ICMXAAQFHQMZTO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Catalysis

Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, related to 2-phenyl-7,8-dihydroquinazolin-5(6H)-one, have been synthesized in water under neutral conditions using b-cyclodextrin as a catalyst. This process is significant due to its high yield and the reusability of b-cyclodextrin with minimal loss of catalytic activity (Ramesh et al., 2012).

Antimicrobial Applications

A series of novel derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising antimicrobial activities. These compounds, synthesized using isatoic anhydride, 5-phenyl-1,3,4-thiadiazol-2-amine, and aromatic aldehydes, exhibited significant antibacterial and antifungal effects, suggesting their potential as antimicrobial and antidiabetic drugs (Zahmatkesh et al., 2022).

Metal Complex Formation

Research involving the synthesis of 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their metal complexes has shown interesting coordinating behavior. These complexes, characterized by various physicochemical methods, exhibited moderate anti-inflammatory activities, with some showing enhanced analgesic activity upon complexation (Hunoor et al., 2010).

Anti-inflammatory and Analgesic Properties

Quinazoline-4(3H)-ones with varying arylideneamino substituents have been synthesized and shown to possess antimicrobial activity. These compounds demonstrated enhanced anti-bacterial activity, indicating their potential in medicinal chemistry (Nanda et al., 2007).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable source for specific information about this compound. It’s also important to handle all chemicals with appropriate safety precautions.


properties

IUPAC Name

2-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-13-8-4-7-12-11(13)9-15-14(16-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMXAAQFHQMZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SR Rubina, SI Leka, KS Priya, RR Kumar… - …, 2022 - Wiley Online Library
The synthesis of novel isoxazolo[5,4‐b]pyrano[2,3‐f]quinoline hybrids has been achieved through a one‐pot three‐component reaction of 3‐methyl‐7,8‐dihydroisoxazolo[5,4‐b]quinolin…
A SHYLAJA - 2019 - mkuniversity.ac.in
Chapter 1. Introduction The first chapter presents a general introduction about the biological significances of heterocyclic scaffolds. The synthesis of various heterocycles employing …
Number of citations: 0 mkuniversity.ac.in
S Salerno, E Barresi, G Amendola… - Journal of Medicinal …, 2018 - ACS Publications
As a part of our efforts to expand chemical diversity in the carbonic anhydrases inhibitors (CAIs), three small series of polyheterocyclic compounds (4–6) featuring the primary …
Number of citations: 17 pubs.acs.org
PC Chu, YC Wu, CY Chen, YS Hung… - Future Medicinal …, 2021 - Future Science
Aim: Tumor cells adapt to hypoxic microenvironments by releasing the key transcription factor HIF-1α, which promotes angiogenesis, glycolytic phenotype, metastasis and erythropoiesis…
Number of citations: 2 www.future-science.com

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